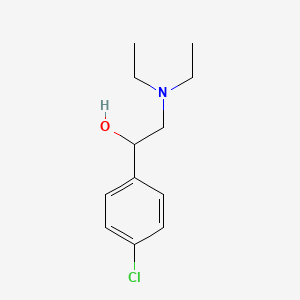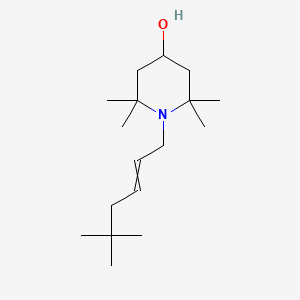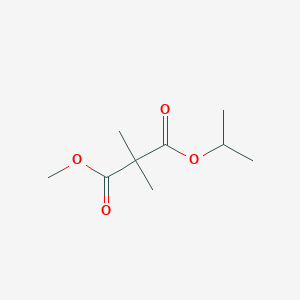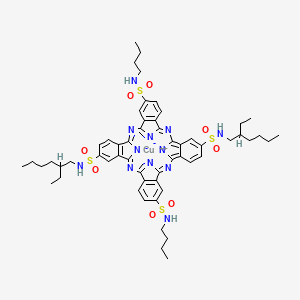
N,N-Diethyl-2-(methanesulfinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-(methanesulfinyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with diethyl and methanesulfinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-(methanesulfinyl)benzamide typically involves the reaction of 2-(methanesulfinyl)benzoic acid with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride for the activation of the carboxylic acid group and diethylamine as the amine source.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-(methanesulfinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Formation of N,N-Diethyl-2-(methanesulfonyl)benzamide.
Reduction: Formation of N,N-Diethyl-2-(methylthio)benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N,N-Diethyl-2-(methanesulfinyl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(methanesulfinyl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar structure but different functional groups.
N,N-Diethyl-2-phenylacetamide: Another benzamide derivative with distinct chemical properties and applications.
Uniqueness: N,N-Diethyl-2-(methanesulfinyl)benzamide is unique due to the presence of the methanesulfinyl group, which imparts specific chemical reactivity and potential biological activities not observed in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
65936-05-2 |
|---|---|
Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
N,N-diethyl-2-methylsulfinylbenzamide |
InChI |
InChI=1S/C12H17NO2S/c1-4-13(5-2)12(14)10-8-6-7-9-11(10)16(3)15/h6-9H,4-5H2,1-3H3 |
InChI Key |
RGSDKZGRLGYZQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Diazabicyclo[1.1.1]pentane](/img/structure/B14461564.png)

![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)



![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)


![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)

![[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B14461631.png)

